molecular formula C21H25N5O2 B2795679 N-(3-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl)phenyl)acetamide CAS No. 2034270-10-3

N-(3-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl)phenyl)acetamide

Cat. No. B2795679
M. Wt: 379.464
InChI Key: RYPWANQGFVVVFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl)phenyl)acetamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to increase solubility and bioavailability . The compound also contains a tetrahydrocinnolin group, which is a bicyclic structure that is found in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The piperazine ring is a saturated six-membered ring with two nitrogen atoms, while the tetrahydrocinnolin group is a bicyclic structure with one nitrogen atom .

Scientific Research Applications

Antibacterial and Antifungal Agents

A series of compounds with structural similarities to N-(3-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl)phenyl)acetamide have been synthesized and evaluated for their antibacterial activities against resistant Gram-positive and Gram-negative bacteria. These compounds have shown promising results, with some exhibiting lower minimum inhibitory concentration (MIC) values compared to established antibiotics such as linezolid, indicating potential applications in addressing antibiotic resistance (Varshney et al., 2009).

Anticancer Research

Compounds structurally related to the one have been explored for their anticancer activities. One study focused on the synthesis of novel oxazolidinones that showed superior antibacterial activities and were active against linezolid-resistant Staphylococcus aureus strains, suggesting a potential pathway for developing new therapeutic agents (Srivastava et al., 2008). Another research synthesized N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d]imidazol-1-yl)acetamides and evaluated them for in vitro anticancer activity, revealing significant activity against human cervical carcinoma and breast carcinoma cell lines (Boddu et al., 2018).

Neuropharmacological Applications

Research into aryl piperazine derivatives, including compounds similar to N-(3-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl)phenyl)acetamide, has shown promising results in neuropharmacology. Studies have synthesized and characterized these derivatives for their potential antipsychotic activities, indicating the role of aryl piperazine as a critical building block in drug discovery for treating psychiatric disorders (Bari et al., 2019).

Future Directions

The future directions for this compound would likely depend on its intended use. If it shows promise as a pharmaceutical, then further studies would be needed to investigate its efficacy, pharmacokinetics, and safety profile in more detail .

properties

IUPAC Name

N-[3-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-15(27)22-18-7-4-6-17(13-18)21(28)26-11-9-25(10-12-26)20-14-16-5-2-3-8-19(16)23-24-20/h4,6-7,13-14H,2-3,5,8-12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYPWANQGFVVVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl)phenyl)acetamide

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